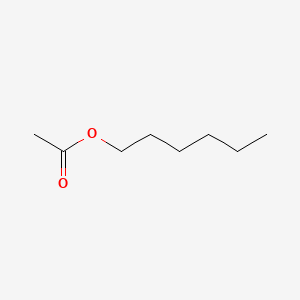
C.I. Acid Blue 324
概要
説明
C.I. Acid Blue 324 is an anthraquinone-based dye . It is mainly used for dyeing wool, polyamide, and silk . The dye is also known by other names such as Weak Acid Blue BRL, Weak Acid Brilliant Blue N-BRL, Acid Blue BRLL, Acid Blue K-BRLL, Acid Blue N-BRLL .
Synthesis Analysis
The manufacturing process of C.I. Acid Blue 324 involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and N-(3-aminophenyl)acetamide in the presence of copper salt and acid agents . The product is then converted into a sodium salt .Molecular Structure Analysis
The molecular formula of C.I. Acid Blue 324 is C22H16N3NaO6S . It has a molecular weight of 473.43 .Chemical Reactions Analysis
There are new modifications of C.I. Acid Blue 324 that have been developed which have significant advantages over the known form of this dye . These modifications are obtained by heating an aqueous dispersion or slurry of the known form of C.I. Acid Blue 324 to temperatures above 97 °C . The preferred form is obtained in the presence of a surface tension between the dispersed organic dye phase and the aqueous dispersion medium degrading substance .Physical And Chemical Properties Analysis
C.I. Acid Blue 324 is a blue dye . It has a molecular weight of 473.43 . More detailed physical and chemical properties may require specific experimental analysis.科学的研究の応用
Dyeing Industry
“C.I. Acid Blue 324” is widely used in the dyeing industry. It is an acid dye known for its suitability for dyeing both wool and nylon . Acid dyes are water-soluble anionic compounds, which attach to fibers via ionic bonding, van der Waals forces, and hydrogen bonding .
Textile Wastewater Treatment
This compound has been studied for its removal from wastewater, particularly in the textile industry. A study investigated the removal efficiency of “Acid Blue 324” from wastewater by an electrocoagulation process equipped with aluminum electrodes. The process achieved 91.98% removal efficiency for “Acid Blue 324” at a current density of 0.83 mA/cm² .
Dye Modification
New modifications of “C.I. Acid Blue 324” have been developed, which have significant advantages over the known form of this dye. The preferred modification from an aqueous medium is easier to isolate by filtration and the isolated product is of higher purity .
Crystallography
The dye modifications of “C.I. Acid Blue 324” show Debye-Scherrer X-ray diffraction patterns which are significantly different from those of the commercial “Color Index Acid Blue 324”. This indicates that new crystal forms have been obtained .
Microscopy
Optical microscopy has confirmed the conversion of pointed thin needles into either parallelograms or hexagons in the dye modifications of "C.I. Acid Blue 324" .
Environmental Impact
The use of dyes that can easily be removed from wastewater should be encouraged to preserve the quality of water in the receiving environments and to reduce the cost of wastewater treatment .
Safety and Hazards
将来の方向性
There are ongoing research and development efforts to create new modifications of C.I. Acid Blue 324 . These modifications aim to improve the dye’s properties, such as its ease of isolation, purity, and the viscosity of its aqueous dispersions or slurries . Additionally, there is interest in the dye’s biosorption properties .
作用機序
Target of Action
C.I. Acid Blue 324, also known as Acid Blue 324, is primarily used as a dye. Its primary targets are materials such as wool and nylon . The dye is known for its suitability for dyeing these materials, providing them with a specific color .
Mode of Action
The mode of action of Acid Blue 324 involves a chemical interaction with the target materials. The dye molecules bind to the fibers of the materials, resulting in a change in their color . The dye undergoes a conversion of pointed thin needles into either parallelograms or hexagons .
Biochemical Pathways
The biochemical pathways involved in the action of Acid Blue 324 are related to the dyeing process. The dye molecules interact with the fibers of the target materials, leading to a change in their color . The exact biochemical pathways are complex and involve a series of chemical reactions.
Pharmacokinetics
For instance, the dye gives aqueous dispersions or slurries made therefrom dramatically lower viscosities than those obtained with the old form of this dye .
Result of Action
The result of the action of Acid Blue 324 is a change in the color of the target materials. The dye binds to the fibers of the materials, leading to a visible change in their color . This change is stable and long-lasting, making Acid Blue 324 an effective dye for materials such as wool and nylon .
Action Environment
The action of Acid Blue 324 can be influenced by environmental factors. For example, the dye’s action is affected by temperature. The modifications of the dye are obtained by heating an aqueous dispersion or slurry of the known form of Acid Blue 324 to temperatures above 97 ° C . The preferred form is obtained in the presence of a surface tension between the dispersed organic dye phase and the aqueous dispersion medium degrading substance .
特性
IUPAC Name |
sodium;4-(3-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S.Na/c1-11(26)24-12-5-4-6-13(9-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-7-2-3-8-15(14)22(19)28;/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBVDSFVCOIWCC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N3NaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036485 | |
| Record name | C.I. Acid Blue 324 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
C.I. Acid Blue 324 | |
CAS RN |
70571-81-2, 88264-80-6 | |
| Record name | C.i. acid Blue 324 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070571812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 324 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Acid Blue 324 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID BLUE 324 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCA734O5N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B3430982.png)
![(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B3430999.png)

![{[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B3431013.png)

![1-[(4-Tert-butylphenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B3431024.png)




